5,6-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
5,6-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-14-15(2)21-18-17(16-9-5-3-6-10-16)13-20-23(18)19(14)22-11-7-4-8-12-22/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLPBQDLRCSHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Substrate Selection
The reaction proceeds via a two-step process:
- Nucleophilic attack by the amino group of 3-aminopyrazole on the carbonyl carbon of the β-diketone, forming an enamine intermediate.
- Cyclization with elimination of water, yielding the pyrazolo[1,5-a]pyrimidine scaffold.
For the target compound, ethyl acetoacetate serves as the β-ketoester, providing the 5- and 6-methyl groups. The 3-phenyl substituent originates from the 3-aminopyrazole precursor, while the 7-piperidin-1-yl group is introduced via nucleophilic substitution post-cyclization.
Key Reaction Conditions
| Parameter | Typical Conditions | Impact on Yield |
|---|---|---|
| Solvent | Acetic acid or ethanol | Optimizes solubility of intermediates |
| Temperature | Reflux (80–120°C) | Accelerates cyclization |
| Catalyst | None or p-toluenesulfonic acid | Enhances reaction rate |
| Reaction Time | 6–24 hours | Ensures complete conversion |
A representative synthesis involves refluxing 3-amino-5-phenylpyrazole with ethyl acetoacetate in acetic acid for 12 hours, achieving a 68% yield of the dihydro intermediate. Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) affords the aromatic pyrazolo[1,5-a]pyrimidine core.
Multicomponent Reactions for Streamlined Synthesis
Multicomponent reactions (MCRs) offer a one-pot strategy to assemble the pyrazolo[1,5-a]pyrimidine scaffold while introducing diverse substituents. The Mannich-type reaction is particularly effective for incorporating the piperidin-1-yl group at position 7.
Three-Component Assembly
A protocol developed by Li et al. involves:
- Condensation of 3-amino-5-phenylpyrazole (47a ) with ethyl acetoacetate (18 ) to form a dihydropyrimidine intermediate.
- In situ oxidation using DDQ to aromatize the ring.
- Mannich reaction with piperidine and formaldehyde, introducing the 7-piperidin-1-yl group in 64% overall yield.
This method eliminates the need for intermediate purification, enhancing scalability. However, excess DDQ (3 equiv.) is required to drive the oxidation to completion.
Post-Synthetic Functionalization
Introduction of the Piperidin-1-yl Group
The 7-position of pyrazolo[1,5-a]pyrimidines is highly amenable to nucleophilic substitution. In a patented route, dichlorination of the dihydro intermediate using POCl₃ generates a reactive 7-chloro derivative, which undergoes displacement with piperidine in THF at 60°C.
Optimization Note :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may lead to side reactions.
- Base : K₂CO₃ or Et₃N neutralizes HCl, shifting equilibrium toward product formation.
Green Chemistry Approaches
Recent advances emphasize sustainability:
- Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C).
- Solvent-free conditions using PEG-400 as a green medium achieve comparable yields (72%) while simplifying workup.
Analytical and Process Challenges
Scalability Issues
- Exothermic reactions : Controlled addition of POCl₃ during dichlorination prevents thermal runaway.
- Catalyst residues : Palladium catalysts in cross-coupling steps require rigorous removal to meet pharmaceutical standards.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 68 | 95 | Moderate |
| Multicomponent | 64 | 90 | High |
| Post-synthetic | 71 | 98 | Low |
| Microwave-assisted | 75 | 97 | High |
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Halogenated reagents in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the most significant applications of this compound is its anticancer activity . Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound displayed significant cytotoxic activity against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines, with IC50 values ranging from 5.00 to 32.52 μM. Notably, it showed strong inhibitory effects on the fibroblast growth factor receptor (FGFR) with an IC50 of 5.18 μM, indicating its potential as a targeted therapy in oncology .
Enzyme Inhibition
The compound also serves as a selective inhibitor for several important enzymes involved in cancer progression and other diseases:
- Protein Kinase Inhibition : It has been shown to inhibit key protein kinases such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). This selectivity makes it a valuable candidate for developing targeted cancer therapies .
- Phosphoinositide 3-Kinase Delta Inhibition : A study highlighted that derivatives of pyrazolo[1,5-a]pyrimidine exhibited high selectivity towards PI3Kδ with IC50 values as low as 18 nM. This specificity suggests potential applications in treating autoimmune diseases like systemic lupus erythematosus (SLE) .
Pharmacological Potential
The pharmacological potential of 5,6-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine extends beyond anticancer properties:
- Psychopharmacological Effects : The compound has been studied for its effects on serotonin receptors, particularly as a highly potent antagonist for the serotonin 5-HT6 receptor. This activity suggests possible applications in treating neurological disorders such as depression or anxiety .
Structural Versatility and Synthesis
The structural versatility of pyrazolo[1,5-a]pyrimidine derivatives allows for extensive modifications that can enhance their biological activity:
| Modification | Effect |
|---|---|
| Substitution at C(7) | Alters enzyme selectivity and potency |
| Variations in the phenyl group | Influences cytotoxicity against specific cancer types |
Research has focused on synthesizing libraries of these compounds to explore structure-activity relationships (SAR), leading to the identification of more potent derivatives with improved therapeutic profiles .
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A class of compounds with similar core structures but different substituents.
Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Pyridine Derivatives: Compounds with a nitrogen-containing ring structure and various applications in medicinal chemistry.
Uniqueness
5,6-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-1-yl group enhances its interaction with biological targets, making it a valuable compound for drug discovery and development .
Biologische Aktivität
5,6-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Core Structure : Pyrazolo[1,5-a]pyrimidine
- Substituents : Dimethyl and phenyl groups at specific positions, along with a piperidinyl group.
Molecular Formula : CHN
| Property | Value |
|---|---|
| Molecular Weight | 306.41 g/mol |
| XLogP3-AA | 4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : Binding to the active sites of enzymes and inhibiting their activity.
- Receptor Modulation : Interacting with cell surface receptors to modulate signaling pathways.
Biological Activities
Research indicates that this compound possesses several important biological activities:
Anticancer Activity
Studies have demonstrated the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
The compound's IC values indicate significant antiproliferative effects. For example:
- HeLa: IC = 0.058 μM
- A549: IC = 0.035 μM
This suggests that structural modifications can enhance its efficacy against these cell lines .
Enzymatic Inhibition
The compound has been reported to inhibit specific enzymes involved in cancer progression and other diseases. For instance, it acts as a selective inhibitor for certain protein kinases, which are critical in cell signaling pathways related to growth and proliferation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar pyrazolo[1,5-a]pyrimidines is essential:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | Similar core structure | Moderate anticancer activity |
| 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | Another structural isomer | Lower potency against cancer |
The presence of a piperidinyl group in our compound enhances its biological activity compared to others lacking this feature .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on MDA-MB-231 cells and found a marked reduction in cell viability at concentrations as low as 0.05 μM.
- Enzyme Inhibition Assay : In vitro assays demonstrated that the compound effectively inhibited a range of kinases involved in tumor growth.
Q & A
Q. What are the standard synthetic routes for preparing 5,6-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of enaminone precursors with substituted pyrazole intermediates. Key steps include:
- Reagent Selection : Use of ethanol/DMF or pyridine as solvents under reflux (70–100°C) .
- Functionalization at Position 7 : Piperidine substitution is achieved via nucleophilic aromatic substitution (e.g., reacting with piperidine in the presence of a base like K₂CO₃) .
- Crystallization : Purification via recrystallization from ethanol or DMF yields products with 62–70% purity .
Q. Optimization Strategies :
- Temperature Control : Higher reflux temperatures (e.g., 100°C) improve reaction rates but may require inert atmospheres to prevent decomposition.
- Solvent Polarity : Polar aprotic solvents like DMF enhance solubility of aromatic intermediates .
- Yield Improvement : Acidic workup (e.g., dilute HCl) minimizes byproduct formation during crystallization .
Q. How is structural characterization performed for this compound, and what spectroscopic benchmarks are critical?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR :
- Aromatic protons in pyrazolo[1,5-a]pyrimidine core appear as multiplets at δ 7.2–8.5 ppm.
- Piperidine protons show signals at δ 1.5–2.5 ppm (CH₂) and δ 3.0–3.5 ppm (N-CH₂) .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (if present, 1250–1300 cm⁻¹) confirm heterocyclic backbone .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 320 [M+H]⁺) validate molecular weight .
Data Validation : Cross-referencing with computational simulations (e.g., HRMS) ensures accuracy .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer: Regioselectivity is influenced by:
- Catalyst Design : Transition metal catalysts (e.g., Pd) direct substitutions to electron-deficient positions .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) at position 3 enhance reactivity at position 7 .
- Steric Hindrance : Bulky substituents on the piperidine ring reduce competing side reactions .
Case Study : Using 3-phenyl substituents, piperidine selectively displaces leaving groups (e.g., Cl) at position 7 with >90% selectivity .
Q. What strategies resolve contradictions in spectroscopic data interpretation for structurally similar derivatives?
Methodological Answer:
- Comparative Analysis : Overlay ¹H NMR spectra of analogs to identify shifts caused by substituent effects (e.g., methyl vs. trifluoromethyl groups) .
- Density Functional Theory (DFT) : Simulate NMR/IR spectra to match experimental data and assign ambiguous peaks .
- X-ray Crystallography : Resolve ambiguities by confirming bond lengths/angles (e.g., C-N bond at 1.34 Å in pyrazolo-pyrimidine core) .
Example : Discrepancies in carbonyl stretching (IR) between theoretical and experimental values are reconciled by accounting for hydrogen bonding in crystalline states .
Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how are structure-activity relationships (SAR) analyzed?
Methodological Answer:
- Anticancer Activity : Screen against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. IC₅₀ values correlate with substituent electronegativity (e.g., -CF₃ enhances activity) .
- Enzyme Inhibition : Test against kinases (e.g., KDR) via fluorescence polarization assays. Piperidine substitution improves binding affinity by 5-fold compared to morpholine analogs .
- Antifungal Studies : Use agar dilution methods against Fusarium spp. EC₅₀ values depend on lipophilicity (logP) of substituents .
Q. SAR Workflow :
Library Synthesis : Generate derivatives with varied substituents (e.g., -CH₃, -Cl, -CF₃).
Data Clustering : Group compounds by activity profiles using principal component analysis (PCA).
QSAR Modeling : Relate molecular descriptors (e.g., Hammett σ) to bioactivity .
Q. How is single-crystal X-ray diffraction used to confirm molecular geometry, and what parameters validate structural assignments?
Methodological Answer:
- Crystallization : Grow crystals via slow evaporation from ethanol/water mixtures .
- Data Collection : Measure at 298 K with Mo-Kα radiation (λ = 0.71073 Å).
- Validation Metrics :
- R-factor : <0.06 indicates high accuracy (e.g., R = 0.055 for a reported structure) .
- Bond Angles : Pyrazolo-pyrimidine core angles average 120°, confirming aromaticity .
- Software : Refinement using SHELXL-97 ensures precise atomic coordinates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
